1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Overview
Description
This compound is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be synthesized through the reaction of succinic anhydride with N-benzylidene-benzylamine in o-xylene . The reaction involves refluxing the mixture to obtain the desired product. This method is known for its high diastereoselectivity, leading to the formation of trans-isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route involving succinic anhydride and N-benzylidene-benzylamine can be scaled up for industrial applications. The use of o-xylene as a solvent and reflux conditions are key factors in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl and phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Rolipram: A well-known inhibitor of phosphodiesterase IV with a similar pyrrolidine structure.
Clausenamide: A natural product used to treat viral hepatitis, also containing a pyrrolidine ring.
Pyrrolidinone derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXRDFRRCPUUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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